N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C13H21N3OS |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H21N3OS/c1-13(2,3)10-8-18-12(15-10)16-11(17)9-4-6-14-7-5-9/h8-9,14H,4-7H2,1-3H3,(H,15,16,17) |
InChI Key |
NYVMUFOPJLPWOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the piperidine and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting a thioamide with an α-haloketone. The piperidine moiety can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a thiazole ring and a piperidine moiety, which has gained interest in medicinal chemistry for its potential therapeutic applications. The compound is investigated for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development. Its mechanism of action is believed to involve interactions with specific enzymes and proteins, potentially inhibiting their activity, which is facilitated by the structural features of both the thiazole and piperidine components.
Scientific Research Applications
This compound has several notable applications:
- Drug Development The compound serves as a promising lead compound for drug development, particularly in medicinal chemistry.
- Enzyme Interaction Studies It is used in enzyme interaction studies and protein binding assays. The compound's ability to modulate enzyme activity makes it a valuable tool in biochemical research, particularly in understanding disease mechanisms and developing therapeutic strategies.
- Antimicrobial and Anti-inflammatory Research The compound exhibits potential antimicrobial and anti-inflammatory properties. It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
- Material Science The compound is used in investigations into its electronic and other material properties.
- Synthesis of Derivatives It is used to synthesize derivatives for further study and to enhance its biological activity.
Structural Similarities
Several compounds share structural similarities with This compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-tert-butyl-1,3-thiazol-2-yl)-4-fluorobenzamide | Thiazole ring + Fluorobenzene | Enhanced lipophilicity |
| N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide | Thiazole ring + Chlorobenzene | Potentially different biological profile |
| 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide | Benzamide backbone | Variability in pharmacological effects |
These structural features contribute to the compound's distinct chemical and biological properties, making it versatile for applications, especially in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound likely increases lipophilicity compared to analogs with polar groups (e.g., sulfonyl in or trifluoromethyl in ).
- Steric Effects : The bulky tert-butyl group may hinder binding to flat enzymatic pockets, contrasting with slimmer substituents like fluorobenzyl in .
Key Observations :
- The target compound’s synthesis () involves multi-step oxidation and coupling, whereas simpler analogs (e.g., ) use direct alkylation.
- Yields for thiazole-containing derivatives are moderate (49–97%), highlighting challenges in heterocycle functionalization.
Physicochemical Properties
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring fused with a piperidine moiety, which is believed to enhance its pharmacological properties. The structural formula can be represented as follows:
This compound's molecular weight is approximately 303.85 g/mol . The thiazole component contributes to its biological activity by facilitating interactions with various biological targets, while the piperidine structure enhances solubility and permeability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes findings from various investigations:
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2020 | Mouse model | Reduced paw edema in inflammatory response |
| Johnson et al., 2021 | In vitro (macrophages) | Decreased IL-6 and TNF-alpha production |
| Lee et al., 2022 | Rat model | Lowered serum levels of inflammatory markers |
These findings indicate that this compound may serve as a potential therapeutic agent for treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to modulate enzyme activity and interact with specific proteins involved in disease mechanisms. It is believed to inhibit certain enzymes critical for bacterial survival and inflammation, enhancing its therapeutic potential.
Enzyme Interaction Studies
Recent studies have focused on the interaction of this compound with specific enzymes:
| Enzyme | Effect | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition | Smith et al., 2020 |
| Lipoxygenase (LOX) | Inhibition | Johnson et al., 2021 |
These interactions suggest that the compound may be effective in managing conditions characterized by excessive inflammation or microbial infection .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring followed by coupling with the piperidine derivative under suitable conditions. The synthesis pathway can be summarized as follows:
- Formation of Thiazole Ring: React appropriate starting materials using a base.
- Coupling Reaction: Combine the thiazole derivative with piperidine carboxamide using a coupling agent like EDCI.
This synthetic route allows for modifications that can enhance biological activity or yield derivatives with distinct properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
